N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, agricultural chemistry, and materials science due to their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the trifluoromethyl group, and the final coupling with the acetamide moiety. Common reagents and conditions might include:
Formation of the pyrimidine ring: This could involve the condensation of appropriate aldehydes or ketones with ammonia or amines.
Introduction of the trifluoromethyl group: This step might use reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions like nucleophilic substitution.
Coupling with the acetamide moiety: This could involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: This could involve the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents might include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, this compound might be investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound might find applications in the development of new materials, agrochemicals, or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide would depend on its specific biological or chemical target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide: can be compared with other acetamide derivatives or pyrimidine-containing compounds.
This compound: might be unique in its specific substitution pattern and trifluoromethyl group, which could confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups and structural features, which might result in unique reactivity, stability, or biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2/c1-13-5-4-6-14(2)20(13)27-18(29)12-30-19-11-15(3)26-21(28-19)16-7-9-17(10-8-16)22(23,24)25/h4-11H,12H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTGVVASDWCQDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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